Cas no 86188-26-3 ((2,5-Dimethylphenyl)methanesulfonyl chloride)

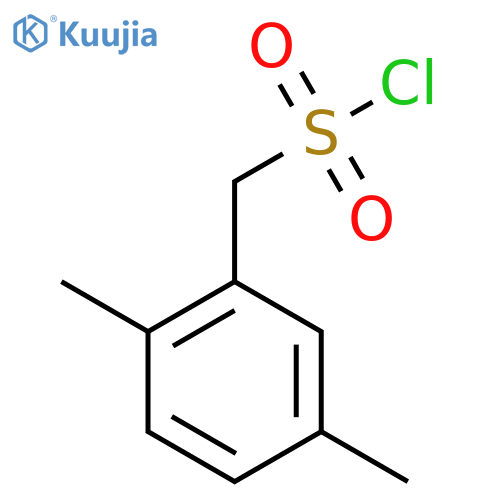

86188-26-3 structure

商品名:(2,5-Dimethylphenyl)methanesulfonyl chloride

CAS番号:86188-26-3

MF:C9H11ClO2S

メガワット:218.700440645218

MDL:MFCD12403400

CID:4717837

PubChem ID:50742524

(2,5-Dimethylphenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (2,5-dimethylphenyl)methanesulfonyl chloride

- (2,5-Dimethylphenyl)methanesulfonyl chloride

-

- MDL: MFCD12403400

- インチ: 1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3

- InChIKey: HWMTXXADUWPFSI-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1C=C(C)C=CC=1C)(=O)=O

計算された属性

- せいみつぶんしりょう: 218.017

- どういたいしつりょう: 218.017

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5

(2,5-Dimethylphenyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-273547-0.5g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 0.5g |

$397.0 | 2025-03-20 | |

| Enamine | EN300-273547-1g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 1g |

$414.0 | 2023-09-10 | ||

| Enamine | EN300-273547-10g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 10g |

$1778.0 | 2023-09-10 | ||

| Ambeed | A1086101-1g |

(2,5-Dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95% | 1g |

$1645.0 | 2024-04-17 | |

| Enamine | EN300-273547-5.0g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 5.0g |

$1199.0 | 2025-03-20 | |

| Enamine | EN300-273547-0.25g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 0.25g |

$381.0 | 2025-03-20 | |

| Enamine | EN300-273547-1.0g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 1.0g |

$414.0 | 2025-03-20 | |

| Enamine | EN300-273547-0.05g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 0.05g |

$348.0 | 2025-03-20 | |

| Enamine | EN300-273547-10.0g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 10.0g |

$1778.0 | 2025-03-20 | |

| Enamine | EN300-273547-2.5g |

(2,5-dimethylphenyl)methanesulfonyl chloride |

86188-26-3 | 95.0% | 2.5g |

$810.0 | 2025-03-20 |

(2,5-Dimethylphenyl)methanesulfonyl chloride 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

86188-26-3 ((2,5-Dimethylphenyl)methanesulfonyl chloride) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86188-26-3)(2,5-Dimethylphenyl)methanesulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):1480.0